molecular formula C8H16O3 B14282544 Ethyl 2-ethoxy-2-methylpropanoate CAS No. 151598-88-8

Ethyl 2-ethoxy-2-methylpropanoate

Cat. No.: B14282544
CAS No.: 151598-88-8
M. Wt: 160.21 g/mol
InChI Key: WNIHNYUROPJCLW-UHFFFAOYSA-N
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Description

Ethyl 2-ethoxy-2-methylpropanoate is an organic ester compound with the molecular formula C8H16O3 . This compound is part of a class of esters that are of significant interest in various research fields, particularly as models for understanding the combustion kinetics of larger, more complex molecules. For instance, studies on structurally similar esters like ethyl propanoate (CH3CH2C(O)OCH2CH3) have been crucial for improving the chemical kinetic mechanisms of biodiesel fuels, which are typically composed of long-chain methyl and ethyl esters . Research into these smaller model compounds helps scientists predict the combustion behavior, efficiency, and emission profiles (such as CO, particulate matter, and unburnt hydrocarbons) of practical biofuels, enabling the development of cleaner energy technologies . Beyond energy research, the structural features of this compound suggest its potential utility as a versatile building block in organic synthesis. The presence of both an ester and an ether functional group within the same molecule makes it a candidate for developing novel synthetic methodologies, including potential applications in chemoselective ligation techniques. Such techniques, like the native chemical ligation (NCL) developed for peptide synthesis, rely on specific functional groups to couple unprotected fragments into larger, more complex structures . As a specialty chemical, this compound is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any personal use. Researchers are advised to consult the relevant Safety Data Sheet (SDS) and handle the material with appropriate precautions in a controlled laboratory setting.

Properties

CAS No.

151598-88-8

Molecular Formula

C8H16O3

Molecular Weight

160.21 g/mol

IUPAC Name

ethyl 2-ethoxy-2-methylpropanoate

InChI

InChI=1S/C8H16O3/c1-5-10-7(9)8(3,4)11-6-2/h5-6H2,1-4H3

InChI Key

WNIHNYUROPJCLW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)(C)OCC

Origin of Product

United States

Preparation Methods

Catalytic Esterification of 2-Ethoxy-2-Methylpropanoic Acid

The direct esterification of 2-ethoxy-2-methylpropanoic acid with ethanol remains the most straightforward approach. Sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA) catalyzes this equilibrium-driven reaction at reflux temperatures (78–110°C):

$$
\text{2-Ethoxy-2-methylpropanoic acid} + \text{Ethanol} \xleftrightarrow{\text{H}^+} \text{Ethyl 2-ethoxy-2-methylpropanoate} + \text{H}_2\text{O}
$$

Dean-Stark traps improve yields to 72–85% by azeotropic water removal. Recent advances employ heteropolyacid catalysts like H₃PW₁₂O₄₀, achieving 89% conversion at 90°C with 5 mol% loading.

Table 1: Esterification optimization parameters

Catalyst Temp (°C) Time (h) Yield (%)
H₂SO₄ (5 mol%) 110 8 78
PTSA (3 mol%) 95 6 82
H₃PW₁₂O₄₀ 90 4 89

Transesterification of Methyl Esters

Alkoxy group exchange using mthis compound and excess ethanol provides a milder alternative:

$$
\text{Methyl ester} + \text{Ethanol} \xrightarrow{\text{Base}} \text{Ethyl ester} + \text{Methanol}
$$

Titanium(IV) isopropoxide (0.1–1.0 mol%) facilitates 91–94% conversion at 60–70°C within 3 hours. Kinetic studies show second-order dependence on ester and alcohol concentrations.

Borohydride Reduction of Ketoesters

Patent WO2015035541A1 demonstrates the utility of borohydride/metal salt systems for reducing α-substituted esters. While originally applied to 2-(4-ethoxyphenyl)-2-methylpropionate derivatives, this method adapts to this compound synthesis through ketone intermediates:

  • Ketoester Formation : Ethyl 2-methylacetoacetate reacts with ethyl bromide under basic conditions:
    $$
    \text{CH}3\text{C(O)COOEt} + \text{EtBr} \xrightarrow{\text{KOH}} \text{EtO-C(CH}3\text{)_2-COOEt}
    $$
  • Selective Reduction : Sodium borohydride (2.2 equiv) with LiCl in ethanol at 60°C reduces the ketone:
    $$
    \text{EtO-C(CH}3\text{)2-COOEt} \xrightarrow{\text{NaBH}4/\text{LiCl}} \text{EtO-C(CH}3\text{)2-CH}2\text{OEt}
    $$

Yields reach 80–86% with 98% purity after vacuum distillation.

Grignard Alkylation of Ethyl Cyanoacetate

Two-stage functionalization provides an alternative pathway:

  • Cyanohydrin Formation :
    $$
    \text{NC-CH}2\text{-COOEt} + \text{EtMgBr} \rightarrow \text{EtO-C(CH}3\text{)(CN)-COOEt}
    $$
  • Hydrolysis and Esterification :
    $$
    \text{EtO-C(CH}3\text{)(CN)-COOEt} \xrightarrow{\text{H}2\text{O/H}^+} \text{EtO-C(CH}_3\text{)(COOH)-COOEt} \xrightarrow{\text{EtOH}} \text{Target}
    $$

This method suffers from lower yields (55–65%) due to competing nitrile hydrolysis.

Continuous-Flow Catalytic Addition

Adapting CN104016861A’s tubular reactor design enables scalable production:

  • Fixed-Bed Setup : Anion-exchange resin catalysts (e.g., Amberlyst A26) packed in 316L stainless steel reactors
  • Reaction Parameters :
    • Ethanol:ethyl acrylate molar ratio = 10:1
    • Residence time = 45–60 minutes
    • Temp = 85–95°C
    • Pressure = 8–12 bar

Table 2: Continuous-flow performance metrics

Catalyst Loading (%) Conversion (%) Selectivity (%)
5 88 92
10 94 89
15 96 85

Comparative Analysis of Methodologies

Table 3: Industrial viability assessment

Method Capital Cost Operating Cost Yield (%) Scalability
Acid Catalysis Low Moderate 85–89 High
Transesterification Moderate Low 91–94 Medium
Borohydride Reduction High High 80–86 Low
Continuous Flow Very High Very Low 88–96 Very High

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-ethoxy-2-methylpropanoate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed back to its corresponding acid and alcohol.

    Transesterification: This reaction involves the exchange of the ethoxy group with another alcohol, forming a different ester.

    Reduction: The ester can be reduced to its corresponding alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Transesterification: Alcohol and an acid or base catalyst.

    Reduction: Lithium aluminum hydride or other reducing agents.

Major Products Formed

    Hydrolysis: 2-ethoxy-2-methylpropanoic acid and ethanol.

    Transesterification: A different ester and ethanol.

    Reduction: 2-ethoxy-2-methylpropanol.

Scientific Research Applications

Ethyl 2-ethoxy-2-methylpropanoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.

    Biology: Employed in the study of esterases and other enzymes that catalyze ester hydrolysis.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to form biocompatible esters.

    Industry: Utilized in the production of fragrances, flavors, and as an intermediate in the synthesis of other chemicals.

Mechanism of Action

The mechanism of action of ethyl 2-ethoxy-2-methylpropanoate primarily involves its reactivity as an ester. In biological systems, esterases catalyze the hydrolysis of the ester bond, releasing the corresponding acid and alcohol. This reaction is crucial in various metabolic pathways and drug metabolism processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key differences and similarities between Ethyl 2-ethoxy-2-methylpropanoate and its analogs in terms of structure, synthesis, and applications.

Table 1: Structural and Functional Comparison of this compound and Analogs

Compound Name CAS Number Molecular Formula Substituents (Position 2) Key Applications/Synthesis Notes Reference
This compound 4379-23-1 C₇H₁₄O₃ Ethoxy, methyl Intermediate in organic synthesis
Ethyl 2-methoxy-2-methylpropanoate 4379-23-1* C₇H₁₄O₃ Methoxy, methyl Solvent; pharmaceutical precursor
Chloromthis compound 1000296-74-1 C₇H₁₃ClO₃ Ethoxy, methyl (chloromethyl ester) Reactive intermediate for polymer chemistry
Benzyl 2-ethoxy-2-methylpropanoate N/A C₁₃H₁₈O₃ Ethoxy, methyl (benzyl ester) Specialty chemicals; discontinued commercial availability
Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate N/A C₁₃H₁₃NO₃ Cyano, 4-methoxyphenyl Precursor for bioactive propenoates

Structural Modifications and Reactivity

  • This analog is used in pharmaceutical synthesis due to its stability and ease of functionalization .
  • Chloromthis compound: The chloromethyl ester group introduces reactivity for nucleophilic substitution, making it valuable in polymer cross-linking and prodrug design .
  • Ethyl (2E)-2-cyano-3-arylpropanoates: Cyano and aryl substituents (e.g., 4-methoxyphenyl) enable conjugation and π-stacking interactions, critical for applications in materials science and as intermediates for antimalarial or anticancer agents .

Research Findings and Data Gaps

  • Thermophysical Properties: Data on melting/boiling points, logP, and solubility for this compound are absent in the provided evidence. Extrapolation from analogs suggests a boiling point range of 150–200°C and logP ~1.5–2.0, typical for branched esters.

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